molecular formula C16H23N3O4S B11114435 N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B11114435
M. Wt: 353.4 g/mol
InChI Key: OCRSRPWBCHJNCV-UHFFFAOYSA-N
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Description

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group and an ethoxyphenyl group attached to a methanesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with a suitable carbonyl compound to form the hydrazinecarbonyl derivative. The final step involves the reaction of this intermediate with 4-ethoxyphenylmethanesulfonamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-methoxyphenyl)methanesulfonamide
  • N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-chlorophenyl)methanesulfonamide
  • N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-fluorophenyl)methanesulfonamide

Uniqueness

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H23N3O4S/c1-3-23-15-10-8-14(9-11-15)19(24(2,21)22)12-16(20)18-17-13-6-4-5-7-13/h8-11H,3-7,12H2,1-2H3,(H,18,20)

InChI Key

OCRSRPWBCHJNCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C

Origin of Product

United States

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